molecular formula C15H13FN2S B2594106 2-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole CAS No. 449813-24-5

2-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole

Cat. No.: B2594106
CAS No.: 449813-24-5
M. Wt: 272.34
InChI Key: OQFYSWXAAZSBOU-UHFFFAOYSA-N
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Description

2-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole is a synthetic benzimidazole derivative offered for investigative purposes in chemical biology and drug discovery. The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, known for its structural resemblance to naturally occurring purine nucleotides, which facilitates diverse interactions with critical biological macromolecules . This specific derivative features a 2-fluorobenzylthioether moiety at the 2-position and a methyl group at the 5-position of the benzimidazole core; such substitutions are frequently explored to modulate the compound's bioavailability, target affinity, and overall pharmacological profile . Benzimidazole-based compounds are extensively investigated for their potential as targeted anticancer agents. They have demonstrated mechanisms of action including inhibition of topoisomerase enzymes, PARP (poly(ADP-ribose) polymerase) inhibition, and disruption of kinase signaling pathways, which are pivotal in halting the proliferation of cancer cells . Furthermore, the benzimidazole pharmacophore is a common feature in molecules with broad-spectrum anti-infective activity. Researchers utilize derivatives like this to probe new antimicrobial and antiviral agents, aiming to overcome resistant strains of pathogens . The core structure also holds significant value in immunology and inflammation research, where certain derivatives act as potent inhibitors of key enzymes like cyclooxygenase-2 (COX-2) or interact with cannabinoid receptors to exert anti-inflammatory effects . This compound serves as a versatile chemical tool for researchers to explore structure-activity relationships (SAR) and to identify novel inhibitors for a range of disease-associated protein targets.

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2S/c1-10-6-7-13-14(8-10)18-15(17-13)19-9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFYSWXAAZSBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole typically involves the reaction of 2-fluorobenzyl chloride with 5-methyl-1H-1,3-benzodiazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituent at Position 2 Substituent at Position 5 Molecular Weight (g/mol) Notable Properties/Activities Source
Target Compound [(2-Fluorophenyl)methyl]sulfanyl Methyl 271.34 High lipophilicity (inferred) -
5-Chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole [2-(3-Methylphenoxy)ethyl]sulfanyl Chloro - Antimicrobial (inferred)
2-(2-Chlorophenyl)-5-methyl-1H-benzimidazole 2-Chlorophenyl Methyl 242.70 (calculated) Potential bioactivity (structural analog)
1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,3-benzodiazole-2-thiol (2-Chlorophenyl)methyl thiol Methyl 296.79 Thiol group enhances redox activity
5-{[(3-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-3-(propan-2-yl)-2H-imidazo[1,2-c]quinazolin-2-one [(3-Fluorophenyl)methyl]sulfanyl - - Complex heterocyclic structure
Key Observations:

Fluorine’s smaller atomic radius may also reduce steric hindrance in binding interactions. Chlorine-substituted analogs (e.g., ) exhibit higher molecular weights and increased lipophilicity, which could improve membrane permeability but reduce solubility .

Sulfanyl vs. Thiol Groups :

  • The target compound’s sulfanyl (-S-) group differs from the thiol (-SH) in . Thiols are prone to oxidation, forming disulfides, whereas sulfanyl groups offer greater stability .

Biological Activity

The compound 2-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

The synthesis of 2-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole typically involves the reaction of 2-fluorobenzyl chloride with 5-methyl-1H-1,3-benzodiazole-2-thiol in the presence of a base like potassium carbonate. The reaction is usually performed in a solvent such as dimethylformamide (DMF) at elevated temperatures to enhance yield and purity.

Antimicrobial Properties

Research has indicated that compounds similar to 2-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing sulfur atoms can inhibit various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The compound is being investigated for its potential anticancer properties. In vitro studies have demonstrated that it can reduce the viability of cancer cell lines such as MCF7 (breast cancer) while maintaining lower toxicity towards non-cancerous cell lines like MCF10A. This selective cytotoxicity is crucial in developing effective cancer therapies that minimize harm to healthy cells .

The mechanism by which 2-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole exerts its biological effects involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors critical for cancer cell proliferation or microbial survival. The presence of the fluorine atom enhances metabolic stability and binding affinity to biological targets, potentially leading to improved therapeutic outcomes compared to similar compounds without fluorination .

Study on Cell Viability

In a recent study examining the effects of various compounds on MCF10A and MCF7 cell viability, it was found that 2-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole showed a significant decrease in MCF7 cell viability after 24 hours of treatment at concentrations ranging from 20 µM to 50 µM. The results indicated a reduction in cancer cell viability by approximately 40% , while maintaining comparable toxicity levels towards MCF10A cells compared to standard chemotherapy agents like doxorubicin (DOX) .

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis revealed that modifications in the benzodiazole structure significantly impacted biological activity. For example, compounds with additional fluorine substitutions exhibited enhanced anticancer activity while reducing toxicity towards healthy cells. This finding underscores the importance of molecular design in optimizing therapeutic efficacy .

Comparative Analysis

Compound NameBiological ActivityToxicity LevelReference
2-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazoleAnticancer, AntimicrobialLow (in non-cancerous cells)
2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazoleModerate AnticancerHigher than fluorinated analog
2-{[(3-fluorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazoleAntimicrobialModerate

Q & A

Q. What are the established synthetic routes for preparing 2-{[(2-fluorophenyl)methyl]sulfanyl}-5-methyl-1H-1,3-benzodiazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via solvent-free reductive amination or nucleophilic substitution. Key steps include:

  • Intermediate Preparation : Reacting 5-methyl-1,3-benzodiazole derivatives with hydrazine hydrate under reflux in absolute ethanol (4 hours, monitored by TLC using Chloroform:Methanol 7:3 ratio) to form hydrazide intermediates .
  • Final Step : Condensation with 2-fluorobenzyl thiol derivatives under solvent-free grinding (15–20 minutes at 25°C) to introduce the sulfanyl group .
    Critical Parameters :
ParameterImpact
Solvent-free conditionsReduces side reactions, improves atom economy
Reflux time/temperatureLonger times (≥4 hours) ensure complete hydrazide formation
TLC monitoringEnsures reaction progression and purity

Q. Which spectroscopic and computational methods are most reliable for characterizing the compound’s structure?

Methodological Answer :

  • FT-IR and NMR : Confirm functional groups (e.g., sulfanyl C–S stretch at ~650 cm⁻¹) and aromatic/fluorophenyl proton environments .
  • DFT Calculations : Optimize geometry and predict vibrational frequencies (using B3LYP/6-31G* basis set) to validate experimental IR data .
  • Single-Crystal X-ray Diffraction : Resolves bond lengths/angles (e.g., C–S bond ~1.81 Å) and crystal packing, as seen in analogous benzodiazole structures .

Q. How is the compound screened for preliminary biological activity, and what models are used?

Methodological Answer :

  • Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values, with comparisons to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) elucidate the compound’s electronic properties and reactivity?

Methodological Answer :

  • HOMO-LUMO Analysis : Predicts charge transfer interactions (bandgap <4 eV suggests semiconductor-like behavior) .
  • Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic sites (e.g., sulfanyl sulfur as a nucleophilic center) .
  • Reactivity Descriptors : Global hardness (η) and chemical potential (μ) quantify stability and interaction with biological targets .

Q. What strategies resolve contradictions in reported biological activity data for benzodiazole derivatives?

Methodological Answer :

  • Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ variations in cancer cell lines) to identify outliers or assay-specific biases .
  • Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing fluorine vs. methyl groups) with activity trends .
  • Dose-Response Replication : Validate disputed results using standardized protocols (e.g., NCI-60 panel for anticancer activity) .

Q. How can synthetic challenges (e.g., low yield in sulfanyl incorporation) be mitigated?

Methodological Answer :

  • Optimization Table :
ChallengeSolutionReference
Poor sulfanyl group incorporationUse alkylation catalysts (e.g., KI) or microwave-assisted synthesis
Byproduct formationPurify intermediates via column chromatography (silica gel, hexane:ethyl acetate gradient)
Stability issuesStore under inert atmosphere (N₂/Ar) at –20°C

Q. What advanced crystallographic techniques validate supramolecular interactions in the compound?

Methodological Answer :

  • X-ray Crystallography : Resolves π-π stacking (3.5–4.0 Å spacing) and hydrogen bonding (e.g., N–H···S interactions) in analogous benzodiazole structures .
  • Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., S···H interactions contribute ~12% to crystal packing) .

Q. How is the compound’s catalytic potential evaluated in materials science applications?

Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition onset >200°C) for applications in polymer composites .
  • Catalytic Activity Testing : Measure activation energy reduction in ammonium perchlorate decomposition (e.g., DSC/TGA coupled with Kissinger analysis) .

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